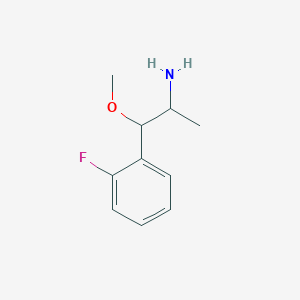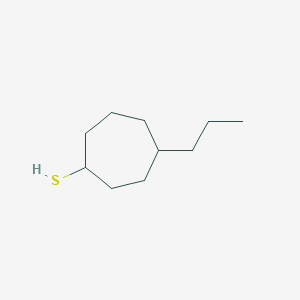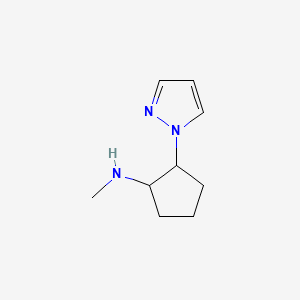
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine typically involves the condensation of a pyrazole derivative with a cyclopentanone derivative. One common method involves the reaction of 1H-pyrazole with N-methylcyclopentanone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-methyl-1-(2-quinoxalinyl)methanamine oxalate
Uniqueness
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentane ring fused with the pyrazole moiety provides a rigid framework that can influence its reactivity and interaction with molecular targets .
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
N-methyl-2-pyrazol-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-10-8-4-2-5-9(8)12-7-3-6-11-12/h3,6-10H,2,4-5H2,1H3 |
InChI-Schlüssel |
SMHGCGNICQWBKK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCC1N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
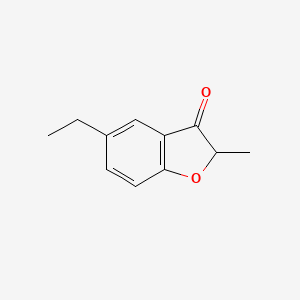
![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)

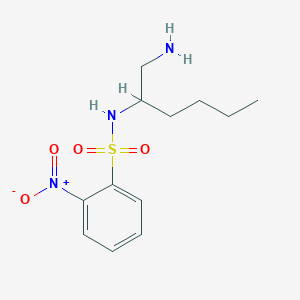

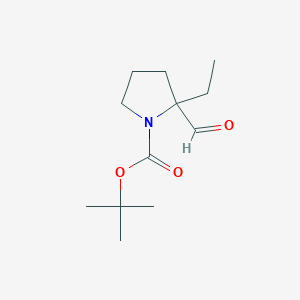
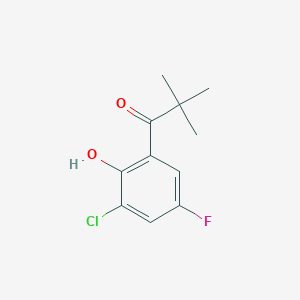
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
